![molecular formula C19H20N2OS2 B2742896 (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2034897-11-3](/img/structure/B2742896.png)
(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H20N2OS2 and its molecular weight is 356.5. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry and Biochemistry of Acrylamide
Acrylamide is a widely used industrial chemical that also forms in foods during high-temperature cooking processes. It is known for its applications in polyacrylamide production, which is utilized in various industries, including wastewater treatment, cosmetics, and food processing. The formation of acrylamide in foods occurs primarily through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned foods their desirable flavor and color. Understanding the chemistry and biochemistry of acrylamide is crucial for developing methods to reduce its formation in foods and mitigating its potential health risks (Friedman, 2003).
Mechanisms of Formation and Influencing Factors
Research on acrylamide has identified its precursors and investigated the mechanisms of its formation during the heating of foods. The Maillard reaction, involving asparagine and reducing sugars like glucose and fructose, is a significant pathway for acrylamide formation. Factors such as food composition, cooking temperature, and time influence the levels of acrylamide in food products. Studies suggest that both carbohydrate and protein components in foods can contribute to acrylamide formation, highlighting the complexity of the underlying chemistry (Lingnert et al., 2002).
Metabolism and Toxicological Implications
The metabolism of acrylamide involves conversion to glycidamide, a genotoxic metabolite, through cytochrome P450 enzymes, and conjugation with glutathione leading to detoxification. This metabolic pathway is significant for understanding the toxicological implications of acrylamide exposure. Interindividual and interspecies differences in metabolism can affect susceptibility to acrylamide's toxic effects, which include neurotoxicity, genotoxicity, and carcinogenicity. Metabolites of acrylamide, such as hemoglobin adducts and urinary mercapturic acids, serve as biomarkers for exposure assessment, offering insights into the risk posed by dietary acrylamide (Li et al., 2016).
Propriétés
IUPAC Name |
(E)-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-21(2)17(16-13-24-18-8-4-3-7-15(16)18)12-20-19(22)10-9-14-6-5-11-23-14/h3-11,13,17H,12H2,1-2H3,(H,20,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGUPFCIZBMNCZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C=CC1=CC=CS1)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNC(=O)/C=C/C1=CC=CS1)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2742817.png)
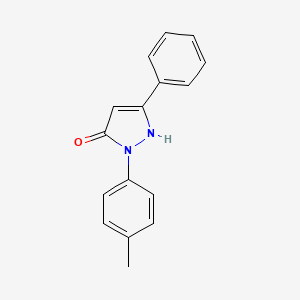
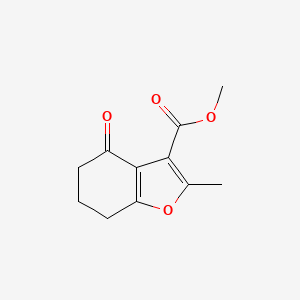
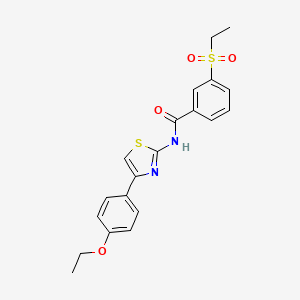
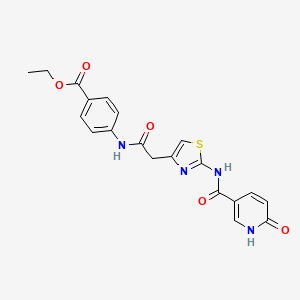
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2742823.png)
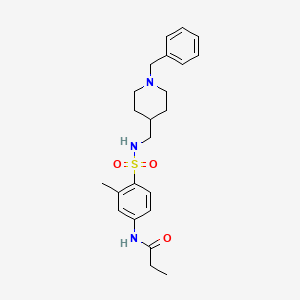


![1-Methyl-4-(4-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2742833.png)
![4-[2,3,5,6-Tetrafluoro-4-(4-hydroxyphenoxy)phenoxy]phenol](/img/structure/B2742834.png)
![3-(thiophene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2742836.png)